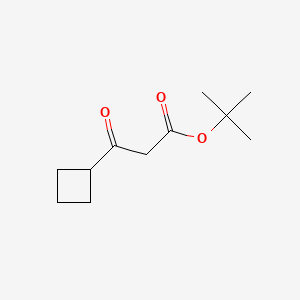

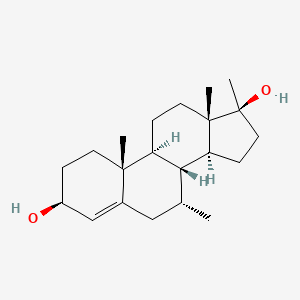

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate

Übersicht

Beschreibung

“(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C12H15NO2S .

Molecular Structure Analysis

The molecular weight of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is 237.32 .Physical And Chemical Properties Analysis

The boiling point of “(S)-Benzyl 3-mercaptopyrrolidine-1-carboxylate” is predicted to be 368.0±42.0 °C . The density is predicted to be 1.21±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Metabolic Studies : Daniel, Gage, and Jones (1968) studied the metabolism of a similar compound, 3,5-di-tert.-butyl-4-hydroxytoluene, in rats and humans, highlighting its biotransformation pathways (Daniel, Gage, & Jones, 1968).

Organic Synthesis Applications : Wustrow and Wise (1991) reported on the coupling of arylboronic acids with a pyridine derivative, demonstrating the utility of tert-butylcarbonyl groups in organic synthesis (Wustrow & Wise, 1991).

Asymmetric Synthesis : Chung et al. (2005) described an efficient synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the role of similar tert-butyl structures in asymmetric syntheses (Chung et al., 2005).

Chemical Reactions with Singlet Oxygen : Wasserman et al. (2004) investigated the reactions of tert-butyl esters of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, relevant to the study of similar tert-butyl structures (Wasserman et al., 2004).

Drug Metabolism and Pharmacology : Prakash et al. (2008) explored the metabolism of a tert-butyl-benzyl compound, which is crucial for understanding the metabolism of similar compounds in drug development (Prakash et al., 2008).

Synthesis of Macrocyclic Inhibitors : Sasaki et al. (2020) demonstrated the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, important for developing novel macrocyclic inhibitors (Sasaki et al., 2020).

α-Amidoalkylation Reactions : Dobrev, Benin, and Nechev (1992) discussed α-amidoalkylation of nucleophiles, pertinent to the chemistry of tert-butyl esters (Dobrev, Benin, & Nechev, 1992).

Polymer Science Applications : Ayrey, Poller, and Siddiqui (1972) researched the use of organotin compounds, including tert-butyl derivatives, in the stabilization of polyvinyl chloride, indicating its relevance in material science (Ayrey, Poller, & Siddiqui, 1972).

Safety and Hazards

Eigenschaften

IUPAC Name |

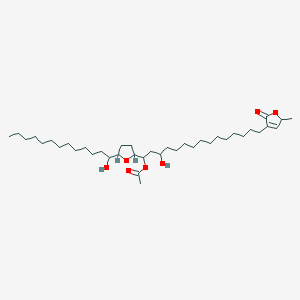

tert-butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-5-4-7(13)6-10/h7,13H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVCJLUVFPPQLX-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20730897 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 3-mercaptopyrrolidine-1-carboxylate | |

CAS RN |

156371-85-6 | |

| Record name | tert-Butyl (3S)-3-sulfanylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20730897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-((tert-butoxycarbonyl)amino)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599788.png)

![Tetrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B599794.png)

![2-Oxo-4-(2-(2-(phenoxymethyl)-1,3-dioxolan-2-yl)vinyl)hexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B599807.png)